Pregnanediol-3-glucuronide

Vue d'ensemble

Description

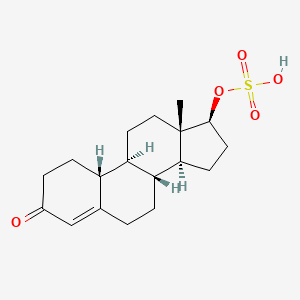

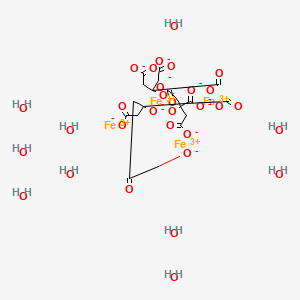

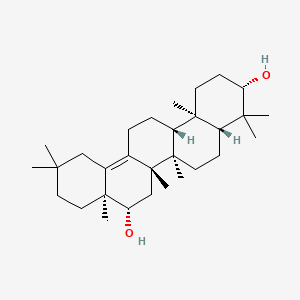

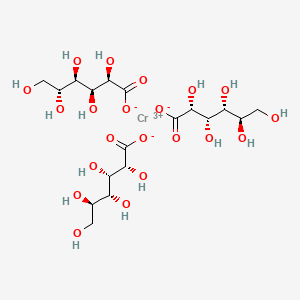

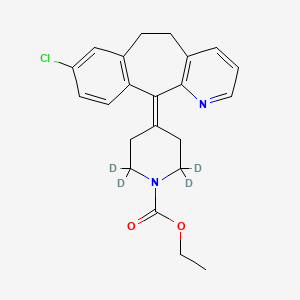

Pregnanediol-3-glucuronide, also known as 5β-pregnane-3α,20α-diol 3α-glucuronide, is a major metabolite of progesterone. It is the C3α glucuronide conjugate of pregnanediol (5β-pregnane-3α,20α-diol). This compound is significant in the field of endocrinology as it is used to monitor progesterone levels in various physiological states, including pregnancy and the menstrual cycle .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pregnanediol-3-glucuronide can be synthesized through the glucuronidation of pregnanediol. This process involves the enzymatic addition of glucuronic acid to pregnanediol, facilitated by UDP-glucuronosyltransferase enzymes. The reaction typically occurs in the liver, where pregnanediol is converted to its glucuronide form to increase its solubility for excretion .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from biological samples, such as urine. Advanced techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) are employed to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Pregnanediol-3-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction enhances the compound’s solubility, facilitating its excretion from the body. Additionally, it can undergo hydroxylation by cytochrome P450 enzymes, which further modifies its structure for excretion .

Common Reagents and Conditions:

Glucuronic Acid: Used in the glucuronidation process.

UDP-glucuronosyltransferase Enzymes: Catalyze the glucuronidation reaction.

Cytochrome P450 Enzymes: Facilitate hydroxylation reactions.

Major Products: The primary product of these reactions is this compound itself, which is excreted in urine. Hydroxylation can lead to further metabolites that are also excreted .

Applications De Recherche Scientifique

Pregnanediol-3-glucuronide has several important applications in scientific research:

Biomedical Diagnostics: Employed in assays to detect and quantify progesterone metabolites in urine, providing valuable information for fertility studies and hormone replacement therapy.

Pharmacokinetics: Helps in understanding the metabolism and excretion of progesterone and its derivatives.

Environmental Science: Used as a biomarker to study the impact of environmental factors on hormone levels in wildlife.

Mécanisme D'action

Pregnanediol-3-glucuronide exerts its effects primarily through its role as a metabolite of progesterone. Progesterone is metabolized in the liver to pregnanediol, which is then glucuronidated to form this compound. This process is crucial for the excretion of progesterone metabolites. The glucuronidation increases the solubility of pregnanediol, allowing it to be excreted in urine. This mechanism ensures the regulation of progesterone levels in the body .

Comparaison Avec Des Composés Similaires

Pregnanediol: The parent compound of pregnanediol-3-glucuronide, which undergoes glucuronidation to form the latter.

Estrone-3-glucuronide: Another glucuronide conjugate, but of estrone, used similarly in monitoring estrogen levels.

Pregnanetriol: A metabolite of 17-hydroxyprogesterone, used in the diagnosis of congenital adrenal hyperplasia.

Uniqueness: this compound is unique due to its specific role in the metabolism and excretion of progesterone. Its measurement provides a non-invasive method to monitor progesterone levels, making it invaluable in clinical diagnostics and research .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33)/t13-,14+,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFFJLDTCLJDHL-JQYCEVDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191467 | |

| Record name | beta-D-Glucopyranosiduronic acid, (3alpha,5beta,20S)-3(or 20)-hydroxypregnan-20(or 3)-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pregnanediol 3-O-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1852-49-9, 38055-17-3 | |

| Record name | Pregnanediol-3alpha-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregnanediol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038055173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, (3alpha,5beta,20S)-3(or 20)-hydroxypregnan-20(or 3)-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregnanediol 3-glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/488GK5DQ5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pregnanediol 3-O-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

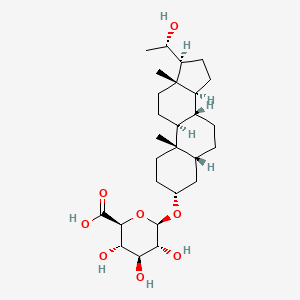

![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)